molecular formula C22H19N3O2S B6642729 N-[5-(1,3-benzothiazol-2-yl)pyridin-2-yl]-3-(4-methoxyphenyl)propanamide

N-[5-(1,3-benzothiazol-2-yl)pyridin-2-yl]-3-(4-methoxyphenyl)propanamide

Cat. No. B6642729
M. Wt: 389.5 g/mol
InChI Key: SWGCARDKZITWRF-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzothiazol-2-yl)pyridin-2-yl]-3-(4-methoxyphenyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BP-1, and it has been synthesized using different methods.

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)pyridin-2-yl]-3-(4-methoxyphenyl)propanamide is not fully understood. However, studies have suggested that it may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of specific enzymes and signaling pathways involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that N-[5-(1,3-benzothiazol-2-yl)pyridin-2-yl]-3-(4-methoxyphenyl)propanamide can modulate the expression of various genes involved in inflammation and cancer. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, BP-1 has been found to exhibit anti-oxidant activity and protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-[5-(1,3-benzothiazol-2-yl)pyridin-2-yl]-3-(4-methoxyphenyl)propanamide in lab experiments is its potential as a fluorescent probe for the detection of zinc ions in biological systems. However, one of the limitations of using BP-1 is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of N-[5-(1,3-benzothiazol-2-yl)pyridin-2-yl]-3-(4-methoxyphenyl)propanamide. One area of research is the development of more efficient synthesis methods for BP-1. Another area of research is the elucidation of its mechanism of action, which will help to better understand its potential applications in various fields. Additionally, the use of N-[5-(1,3-benzothiazol-2-yl)pyridin-2-yl]-3-(4-methoxyphenyl)propanamide as a fluorescent probe for the detection of zinc ions in biological systems can be further explored. Finally, the potential use of BP-1 as a therapeutic agent for the treatment of inflammatory diseases and cancer can be investigated.

Synthesis Methods

The synthesis of N-[5-(1,3-benzothiazol-2-yl)pyridin-2-yl]-3-(4-methoxyphenyl)propanamide has been reported using different methods. One of the commonly used methods involves the reaction of 2-aminopyridine-5-carboxylic acid with 2-mercaptobenzothiazole and 4-methoxyphenylacetyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain N-[5-(1,3-benzothiazol-2-yl)pyridin-2-yl]-3-(4-methoxyphenyl)propanamide.

Scientific Research Applications

N-[5-(1,3-benzothiazol-2-yl)pyridin-2-yl]-3-(4-methoxyphenyl)propanamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. BP-1 has also been studied for its potential use as a fluorescent probe for the detection of zinc ions in biological systems.

properties

IUPAC Name

N-[5-(1,3-benzothiazol-2-yl)pyridin-2-yl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c1-27-17-10-6-15(7-11-17)8-13-21(26)25-20-12-9-16(14-23-20)22-24-18-4-2-3-5-19(18)28-22/h2-7,9-12,14H,8,13H2,1H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGCARDKZITWRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=NC=C(C=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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